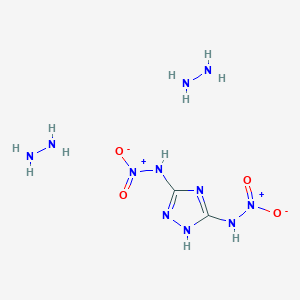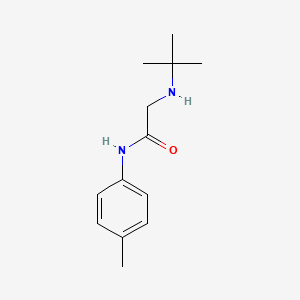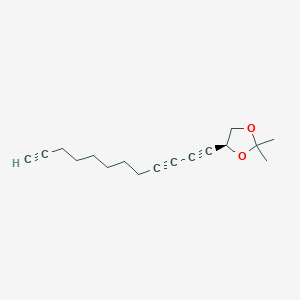![molecular formula C10H15NO3 B12524342 2,6-Dimethoxy-4-[(methylamino)methyl]phenol CAS No. 730926-53-1](/img/structure/B12524342.png)
2,6-Dimethoxy-4-[(methylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-[(methylamino)methyl]phenol is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is known for its unique chemical structure, which includes two methoxy groups and a methylamino group attached to a phenol ring. It is a white or colorless to light orange solid that is slightly soluble in water .
Preparation Methods
The synthesis of 2,6-Dimethoxy-4-[(methylamino)methyl]phenol typically involves the reaction of 2,6-dimethoxyphenol with formaldehyde and methylamine under basic conditions . The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, including the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
2,6-Dimethoxy-4-[(methylamino)methyl]phenol undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or ether, and controlled temperatures to ensure the desired reaction pathway . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted phenols and amines .
Scientific Research Applications
2,6-Dimethoxy-4-[(methylamino)methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[(methylamino)methyl]phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, which can modulate oxidative stress in biological systems . Additionally, the methylamino group can interact with enzymes and receptors, potentially influencing cellular signaling pathways .
Comparison with Similar Compounds
2,6-Dimethoxy-4-[(methylamino)methyl]phenol can be compared with similar compounds such as 2,6-dimethoxy-4-methylphenol and 2,6-dimethoxy-4-aminomethylphenol . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities . The presence of the methylamino group in this compound makes it unique, as it can participate in additional chemical reactions and interactions compared to its analogs .
Properties
CAS No. |
730926-53-1 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C10H15NO3/c1-11-6-7-4-8(13-2)10(12)9(5-7)14-3/h4-5,11-12H,6H2,1-3H3 |
InChI Key |
KQKLXGRMGHSPOB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)

![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)


![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B12524304.png)
![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)
![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)

![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)


